Supramolecular Network Topology
In a direct comparative crystallographic study, the reaction of N,N'-bis(4-pyridyl)urea (this compound) with zinc perchlorate resulted in a 5-fold interpenetrated diamondoid coordination network. Under identical reaction conditions, its positional isomer N,N'-bis(3-pyridyl)urea produced a net-to-net hydrogen-bonded (4,4) net, which displayed a unique temperature-dependent anion-induced reversible single-crystal-to-single-crystal disorder-order phase transition not observed with the 4-pyridyl isomer [1]. This demonstrates that the position of the pyridyl nitrogen fundamentally alters the self-assembly pathway and the resultant material's architecture.
| Evidence Dimension | Supramolecular Network Topology |
|---|---|
| Target Compound Data | 5-fold interpenetrated diamondoid network |
| Comparator Or Baseline | N,N'-bis(3-pyridyl)urea (positional isomer) - (4,4) net (square grid network) |
| Quantified Difference | Distinct network topologies; different physical properties (e.g., porosity, guest exchange) |
| Conditions | Reaction with Zn(ClO₄)₂·6H₂O under hydrothermal conditions; characterized by single-crystal X-ray diffraction |
Why This Matters
This ensures that the 4-pyridyl isomer is the correct procurement choice for studies requiring specific pore architectures, interpenetration phenomena, or predictable metal-organic framework (MOF) synthesis.
- [1] Kumar, D. K., Jose, D. A., Das, A., & Dastidar, P. (2005). From Diamondoid Network to (4,4) Net: Effect of Ligand Topology on the Supramolecular Structural Diversity. Inorganic Chemistry, 44(20), 6939–6941. View Source
